molecular formula C14H22N2O2 B14625946 N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide CAS No. 57068-28-7

N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide

Cat. No.: B14625946
CAS No.: 57068-28-7
M. Wt: 250.34 g/mol
InChI Key: IYQUXKBPGFQMMX-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide is a compound that features a cyclopentyl group, a 4-methyl-1,3-oxazol-2-yl group, and a pentanamide backbone. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide typically involves the formation of the oxazole ring followed by the attachment of the cyclopentyl and pentanamide groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the oxazole ring .

Scientific Research Applications

N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer, antibacterial, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring is known to facilitate binding through non-covalent interactions, which can modulate the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the pentanamide backbone differentiates it from other oxazole derivatives, potentially leading to unique interactions and applications .

Properties

CAS No.

57068-28-7

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide

InChI

InChI=1S/C14H22N2O2/c1-3-4-9-13(17)16(12-7-5-6-8-12)14-15-11(2)10-18-14/h10,12H,3-9H2,1-2H3

InChI Key

IYQUXKBPGFQMMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C1CCCC1)C2=NC(=CO2)C

Origin of Product

United States

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